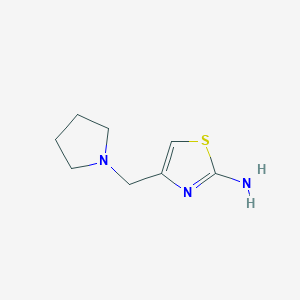

4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

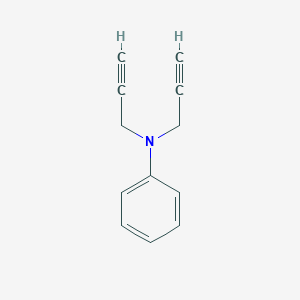

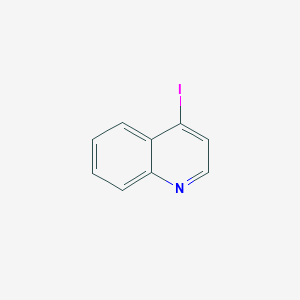

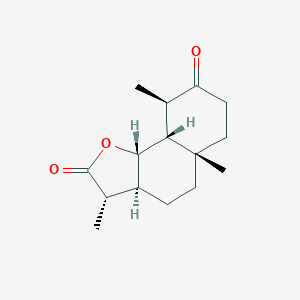

The compound “4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine” is a complex organic molecule that contains a pyrrolidine ring and a thiazole ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in the synthesis of pharmaceuticals . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Synthesis Analysis

While specific synthesis methods for “4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine” are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Chemical Reactions Analysis

The chemical reactivity of “4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine” would likely be influenced by the properties of the pyrrolidine and thiazole rings. For example, pyrrolidine rings can undergo various reactions, including functionalization .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

This compound is synthesized using the Petasis reaction, which involves the reaction between aldehyde, amine, and boronic acid . The structural properties are analyzed using techniques like FTIR, NMR, and UV-Vis spectrometry, supported by computational spectral studies. Quantum chemical calculations are performed to understand the electronic and structural properties, such as bond lengths and angles, as well as thermodynamic parameters .

Nonlinear Optical (NLO) Properties

The NLO analysis of this compound is significant due to its potential applications in creating new materials for optical data storage and processing. The study of its NLO properties involves examining the HOMO and LUMO energies and other related parameters .

Antiproliferative Activity

Alkylaminophenol compounds, which include the pyrrolidinylmethyl-thiazolamine structure, have been used in cancer treatment due to their antiproliferative action against cancer cells. This makes them valuable as pharmaceutical ingredients .

Antioxidant Properties

The high antioxidant properties of alkylaminophenols suggest that this compound could be used in medical applications where oxidative stress is a concern, such as in the treatment of neurodegenerative diseases .

Drug Discovery and SAR Analysis

The pyrrolidine ring, a part of this compound’s structure, is widely used in medicinal chemistry. It contributes to the stereochemistry of the molecule and increases three-dimensional coverage, which is crucial for target selectivity and drug design .

Enantioselective Binding

The stereogenicity of the pyrrolidine ring means that different stereoisomers of this compound could have different biological profiles. This is important for the binding mode to enantioselective proteins, which can lead to varied therapeutic effects .

Pharmacokinetic Profile Modification

Derivatives of pyrrolidine, such as the one , are synthesized to modify the pharmacokinetic profile of drug candidates. This includes altering absorption, distribution, metabolism, and excretion (ADME) properties to improve drug efficacy .

Antitumor Activity

Related compounds have shown antitumor activity against specific cancer types, such as lung and CNS cancers. This suggests potential applications of this compound in developing antitumor agents .

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that pyrrolidine derivatives have been used in the treatment of various human diseases . For instance, some pyrrolidine derivatives have been described as potent inhibitors of myeloid cell leukemia-1 (Mcl-1) protein .

Mode of Action

The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the potential role of pyrrolidine derivatives in inhibiting mcl-1 protein, it’s plausible that this compound may influence pathways related to cell survival and apoptosis .

Pharmacokinetics

It’s worth noting that the pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, which might influence the compound’s bioavailability .

Result of Action

If the compound does indeed target mcl-1 protein, it could potentially induce apoptosis in cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity .

This compound, like many others with a pyrrolidine scaffold, holds promise for the development of novel therapeutic agents .

Propriétés

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c9-8-10-7(6-12-8)5-11-3-1-2-4-11/h6H,1-5H2,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCNPLJANDOZKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366469 |

Source

|

| Record name | 4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17386-09-3 |

Source

|

| Record name | 4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.